Indole-3-acetate
Overview
Description
Indole-3-acetate is an indol-3-yl carboxylic acid anion that is the conjugate base of indole-3-acetic acid. It has a role as a human metabolite, a plant metabolite and a Saccharomyces cerevisiae metabolite. It is a conjugate base of an indole-3-acetic acid.
Scientific Research Applications
Plant Growth Enhancement
Indole-3-acetic acid (IAA) plays a crucial role in enhancing plant growth and yield. A study on wheat productivity found that different levels of IAA improved morphological attributes such as shoot and root lengths, as well as biochemical properties like photosynthetic pigments and protein contents. This indicates that IAA applications can significantly boost crop productivity (Iqbal et al., 2022).
Biochemical Research Tool
IAA derivatives have been developed for use in biochemical research. These derivatives are used to create tagged and carrier-linked forms of IAA, aiding in the exploration of its biological roles. This includes the development of novel research tools like immobilized and carrier-linked forms of IAA, along with its conjugates for various applications (Ilić et al., 2005).
Synthesis and Functionalization in Organic Chemistry
IAA is significant in the synthesis and functionalization of indoles, crucial components in many biologically active compounds. Palladium-catalyzed reactions, often involving IAA, have become vital in organic chemistry for creating complex molecules, including pharmaceuticals and fine chemicals (Cacchi & Fabrizi, 2005).
Photodynamic Cancer Therapy
IAA has been explored for enhancing the efficacy of photodynamic cancer therapy. The oxidation of IAA forms a free radical that fragments into reactive cytotoxins, making this treatment effective even in low oxygen levels common in tumors (Folkes & Wardman, 2003).
Antioxidant Properties
IAA analogues demonstrate significant antioxidant activities. For instance, certain indole-3-acetic acid derivatives have shown prominent antioxidant activity, suggesting their potential in therapeutic applications (Naik et al., 2011).
Biomedical Applications
IAA-based pH-sensitive biopolymers exhibit properties like cytotoxicity, antioxidant, and antifungal activities, making them suitable for medical applications such as bandages and catheters (Chitra et al., 2017).
Properties
IUPAC Name |
2-(1H-indol-3-yl)acetate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9NO2/c12-10(13)5-7-6-11-9-4-2-1-3-8(7)9/h1-4,6,11H,5H2,(H,12,13)/p-1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SEOVTRFCIGRIMH-UHFFFAOYSA-M | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CN2)CC(=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8NO2- | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60274285 | |
Record name | 3-indoleacetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60274285 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
174.18 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1596-90-3, 93672-51-6 | |
Record name | 1H-Indole-3-acetic acid, ion(1-) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1596-90-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-indoleacetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60274285 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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